

# An In-depth Technical Guide to Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl isovalerate	
Cat. No.:	B153894	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl isovalerate**, also known as methyl 3-methylbutanoate, is an organic ester with a characteristic fruity, apple-like aroma.[1] Its chemical formula is C6H12O2.[2] This compound is of significant interest in various scientific and industrial fields, including its use as a flavoring agent in the food industry and as a fragrance component in cosmetics.[2] In the pharmaceutical sector, related esters are investigated for their potential therapeutic applications. This guide provides a comprehensive overview of **methyl isovalerate**, focusing on its chemical and physical properties, synthesis, and analytical characterization.

# **Chemical Structure and Identification**

The unique properties and reactivity of **methyl isovalerate** are a direct result of its molecular structure.

CAS Number: 556-24-1[3][4][5][6][7]

Molecular Structure:

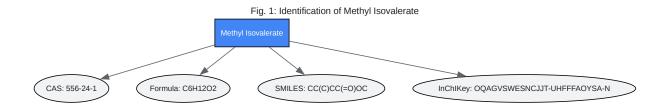
Molecular Formula: C6H12O2[4][5][7]

Linear Formula: (CH3)2CHCH2COOCH3[3][4][6]



- SMILES: CC(C)CC(=O)OC[3][6]
- InChi Key: OQAGVSWESNCJJT-UHFFFAOYSA-N[3][6]

A logical diagram for the identification of **methyl isovalerate** based on its chemical identifiers is presented below.



Click to download full resolution via product page

Fig. 1: Identification of Methyl Isovalerate

# **Physicochemical Properties**

A summary of the key quantitative properties of **methyl isovalerate** is provided in the table below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Weight	116.16 g/mol	[3][4][6]
Appearance	Colorless liquid	[2]
Odor	Fruity, apple-like	[1]
Boiling Point	114-117 °C	[3][4]
Density	0.881 g/mL at 25 °C	[3][4]
Refractive Index	n20/D 1.393	[3]
Flash Point	14.4 °C (closed cup)	[3]
Solubility	Slightly soluble in water; miscible with alcohol and ether.	[2][4]

# Experimental Protocols Synthesis of Methyl Isovalerate via Fischer Esterification

**Methyl isovalerate** is commonly synthesized through the Fischer esterification of isovaleric acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is driven to completion by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.

#### Materials:

- Isovaleric acid (3-methylbutanoic acid)
- Methanol (anhydrous)
- Concentrated sulfuric acid (H2SO4)
- Sodium bicarbonate (5% aqueous solution)
- Saturated sodium chloride (brine) solution



- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- Round-bottom flask
- Reflux condenser
- Heating mantle or sand bath
- Separatory funnel
- Distillation apparatus

#### Procedure:

- In a round-bottom flask, combine isovaleric acid and an excess of methanol (e.g., a 3 to 5fold molar excess).
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude methyl isovalerate by simple distillation, collecting the fraction that boils in the range of 114-117 °C.

The workflow for the synthesis and purification of **methyl isovalerate** is depicted in the following diagram.



**Synthesis** Isovaleric Acid + Methanol (excess) + H2SO4 (cat.) Heat to Reflux (1-2 hours) Work-up Cool to Room Temperature Transfer to Separatory Funnel Wash with H2O, NaHCO3, Brine Dry with Anhydrous MgSO4 Filter to Remove Drying Agent Purification Simple Distillation (Collect at 114-117 °C) Pure Methyl Isovalerate

Fig. 2: Synthesis and Purification Workflow of Methyl Isovalerate

Click to download full resolution via product page

Fig. 2: Synthesis and Purification Workflow of Methyl Isovalerate



# **Spectroscopic Analysis**

#### 4.2.1 Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, a neat sample of **methyl isovalerate** can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Expected Absorptions: The IR spectrum of methyl isovalerate will show characteristic peaks
  for the ester functional group. A strong C=O stretching absorption is expected around 1740
  cm-1. C-O stretching absorptions will appear in the 1300-1000 cm-1 region. C-H stretching
  from the alkyl groups will be observed just below 3000 cm-1.

#### 4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the purified **methyl isovalerate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl3), and transferred to an NMR tube.
- ¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Expected signals include a singlet for the methoxy protons (-OCH3), and multiplets for the protons of the isobutyl group.
- 13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (around 170 ppm). The methoxy carbon and the carbons of the isobutyl group will appear in the upfield region.

#### 4.2.3 Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like methyl isovalerate, Gas
   Chromatography-Mass Spectrometry (GC-MS) is the preferred method of analysis. The
   sample is injected into the gas chromatograph, where it is vaporized and separated from any
   impurities before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is commonly used.



Fragmentation Pattern: The mass spectrum will show a molecular ion peak (M+)
corresponding to the molecular weight of methyl isovalerate (m/z 116). Common
fragmentation patterns for esters include the loss of the alkoxy group (-OCH3) and
McLafferty rearrangement.

# Safety and Handling

**Methyl isovalerate** is a flammable liquid and should be handled with appropriate safety precautions.[8][9] It may cause skin and eye irritation.[8] It is important to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8] Store in a cool, dry, and well-ventilated area away from sources of ignition.[9]

Disclaimer: This document is intended for informational purposes for qualified scientific professionals and is not a substitute for a thorough risk assessment before conducting any experimental work. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jeol.com [jeol.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. homework.study.com [homework.study.com]
- 5. Fischer Esterification-Typical Procedures operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Methyl isovalerate [webbook.nist.gov]
- 8. Methyl isovalerate | C6H12O2 | CID 11160 PubChem [pubchem.ncbi.nlm.nih.gov]



- 9. Showing Compound Methyl 3-methylbutanoate (FDB001325) FooDB [foodb.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Isovalerate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153894#methyl-isovalerate-cas-number-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com